

The Versatile Heterocyclic Building Block: A Technical Guide to 4,6-Dichloronicotinaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,6-Dichloronicotinaldehyde

Cat. No.: B1321850

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For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic selection of versatile building blocks is paramount for the efficient synthesis of novel and complex molecular architectures. Among these, heterocyclic compounds form the backbone of a vast number of pharmaceuticals and functional materials. **4,6-Dichloronicotinaldehyde**, a disubstituted pyridine derivative, has emerged as a highly valuable and reactive intermediate. Its unique structural features—a pyridine ring bearing two reactive chlorine atoms and an aldehyde functionality—offer multiple avenues for synthetic elaboration, making it a powerful tool in the construction of diverse and biologically significant heterocyclic systems.

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of **4,6-dichloronicotinaldehyde** as a heterocyclic building block. It is intended to serve as a detailed resource for researchers, chemists, and professionals in the field of drug discovery and development, offering insights into its synthetic utility and the biological potential of the resulting compounds.

Physicochemical Properties

A summary of the key physicochemical properties of **4,6-dichloronicotinaldehyde** is presented in the table below.

Property	Value
CAS Number	1060811-62-2
Molecular Formula	C ₆ H ₃ Cl ₂ NO
Molecular Weight	176.00 g/mol
Appearance	White to light green solid
Purity	Typically ≥96%

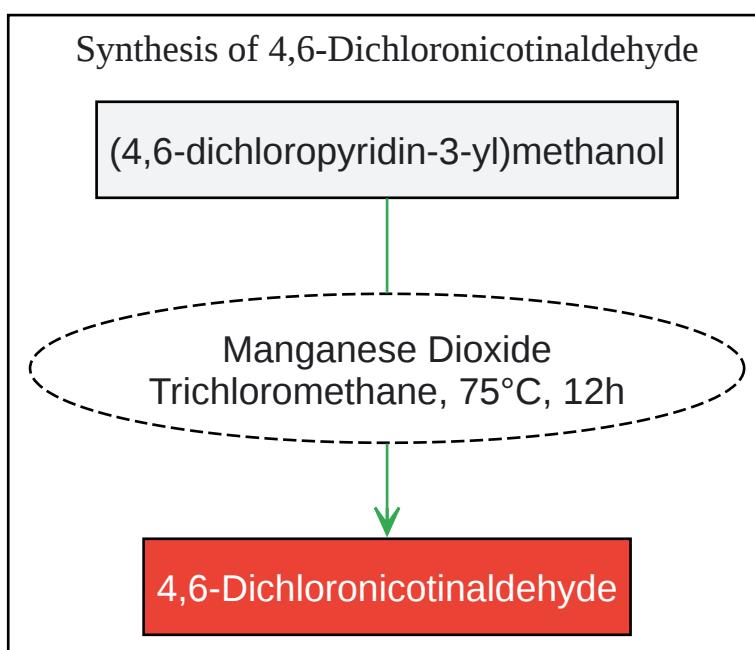
Synthesis of 4,6-Dichloronicotinaldehyde

The synthesis of **4,6-dichloronicotinaldehyde** is typically achieved through the oxidation of the corresponding alcohol, (4,6-dichloropyridin-3-yl)methanol.

Experimental Protocol: Oxidation of (4,6-dichloropyridin-3-yl)methanol[1]

- Materials:
 - (4,6-dichloropyridin-3-yl)methanol (4.9 g, 28 mmol)
 - Manganese dioxide (24 g, 280 mmol)
 - Trichloromethane (100 mL)
 - Diatomaceous earth
- Procedure:
 - Dissolve (4,6-dichloropyridin-3-yl)methanol in trichloromethane in a round-bottom flask.
 - Add manganese dioxide to the solution.
 - Stir the reaction mixture at 75 °C for 12 hours.
 - Upon completion of the reaction, cool the mixture to room temperature.

- Filter the mixture through a pad of diatomaceous earth.
- Concentrate the filtrate under reduced pressure to yield **4,6-dichloronicotinaldehyde**.
- Yield: 2.9 g (90%)[1]
- Analysis: Liquid chromatography-mass spectrometry (electrospray ionization) calculated for $C_6H_3Cl_2NO = 175$; a weak $[M+H]^+$ signal is observed[1].



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Figure 1: Synthetic workflow for **4,6-Dichloronicotinaldehyde**.

Reactivity and Applications as a Heterocyclic Building Block

The synthetic utility of **4,6-dichloronicotinaldehyde** stems from the reactivity of its two key functional groups: the aldehyde and the two chlorine substituents on the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen and the chlorine atoms makes the ring susceptible to nucleophilic aromatic substitution, while the aldehyde group readily participates in condensation and other classical aldehyde reactions.

Nucleophilic Aromatic Substitution

The chlorine atoms at the 4- and 6-positions can be selectively displaced by various nucleophiles, such as amines, thiols, and alkoxides. This allows for the stepwise and controlled construction of highly substituted pyridine scaffolds, which are prevalent in many biologically active compounds.

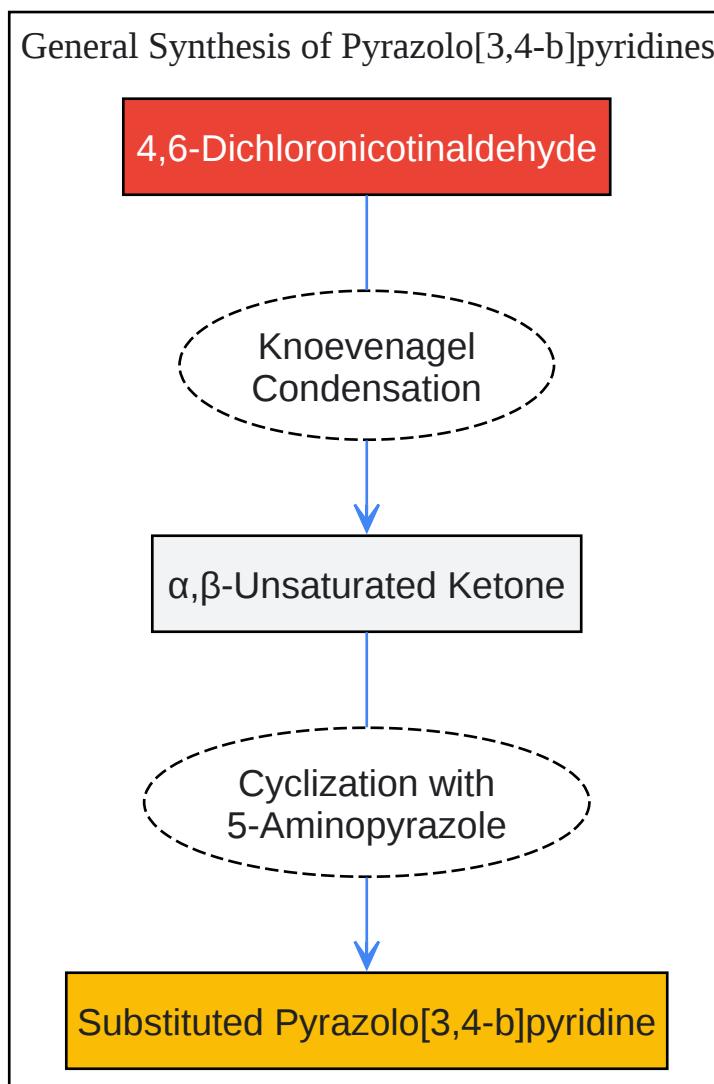
Condensation Reactions

The aldehyde functionality is a versatile handle for introducing a wide range of molecular diversity. It readily undergoes condensation reactions with active methylene compounds in what is known as the Knoevenagel condensation. This reaction is fundamental in the elaboration of side chains and the formation of new carbon-carbon double bonds.

Synthesis of Fused Heterocyclic Systems: Pyrazolo[3,4-b]pyridines

A significant application of **4,6-dichloronicotinaldehyde** and its derivatives is in the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-b]pyridines. This scaffold is of great interest in medicinal chemistry due to its presence in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

The synthesis of the pyrazolo[3,4-b]pyridine core often involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or an α,β -unsaturated ketone. While a specific detailed protocol starting from **4,6-dichloronicotinaldehyde** is not readily available in the searched literature, a general synthetic strategy can be outlined. The aldehyde can be first converted to an α,β -unsaturated ketone via a Knoevenagel or similar condensation, which then undergoes cyclization with a 5-aminopyrazole.



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Figure 2: General workflow for Pyrazolo[3,4-b]pyridine synthesis.

Biological Activity of Derived Compounds

Derivatives of the pyrazolo[3,4-b]pyridine scaffold have demonstrated significant potential in drug discovery, exhibiting a range of biological activities.

Anticancer Activity

Numerous studies have reported the anticancer properties of pyrazolo[3,4-b]pyridine derivatives. These compounds have been shown to inhibit various cancer cell lines through different mechanisms of action.

Compound ID	Cancer Cell Line	IC ₅₀ (μM)	Reference
Compound 9a	HeLa	2.59	[2]
Compound 14g	MCF7	4.66	[2]
Compound 14g	HCT-116	1.98	[2]
Compound 8b	A-549 (lung)	2.9	[3] [4]
Compound 8b	HEPG2 (liver)	2.6	[3] [4]
Compound 8b	HCT-116 (colon)	2.3	[3] [4]
Compound 9d	A549 (lung)	3.06	[5]

Anti-inflammatory Activity

Pyrazolo[3,4-b]pyridines have also been investigated for their anti-inflammatory properties, with some derivatives showing potent inhibition of key inflammatory mediators.

Compound ID	Target	IC ₅₀ (μM)	Reference
Compound 51	IL-6	0.2	[6]
Compound 52	IL-6	0.3	[6]
Compound 56	IL-6	0.16	[6]

Kinase Inhibition

The pyrazolo[3,4-b]pyridine scaffold is a key component of several kinase inhibitors, including those targeting Tropomyosin receptor kinases (TRKs), which are implicated in various cancers.

Compound	Target Kinase	IC ₅₀ (nM)	Reference
Larotrectinib	TRKA	3.0	[7]
Larotrectinib	TRKB	13	[7]
Larotrectinib	TRKC	0.2	[7]
Entrectinib	TRKA	1	[7]
Entrectinib	TRKB	3	[7]
Entrectinib	TRKC	5	[7]
Compound C03	TRKA	56	[7]

Conclusion

4,6-Dichloronicotinaldehyde is a versatile and valuable heterocyclic building block with significant potential in the synthesis of complex, biologically active molecules. Its readily available nature and the differential reactivity of its aldehyde and chloro-substituents provide a robust platform for the generation of diverse chemical libraries. The demonstrated utility of this building block in the synthesis of compounds with potent anticancer and anti-inflammatory activities, particularly those based on the pyrazolo[3,4-b]pyridine scaffold, underscores its importance in modern drug discovery and development. This guide provides a foundational understanding for researchers to explore and exploit the full synthetic potential of **4,6-dichloronicotinaldehyde** in their pursuit of novel therapeutics and functional materials.

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References

- 1. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel pyrazolo[3,4-b]pyridine derivatives: Synthesis, structure-activity relationship studies, and regulation of the AMPK/70S6K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of pyrazolo[3,4-b]pyridines and its structural analogues as TNF-alpha and IL-6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Versatile Heterocyclic Building Block: A Technical Guide to 4,6-Dichloronicotinaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1321850#role-of-4-6-dichloronicotinaldehyde-as-a-heterocyclic-building-block]

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